molecular formula C23H15N3O4 B14388260 2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide CAS No. 89548-76-5

2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide

Cat. No.: B14388260
CAS No.: 89548-76-5
M. Wt: 397.4 g/mol
InChI Key: ANLRCWOABQTLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitution can involve reagents like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

89548-76-5

Molecular Formula

C23H15N3O4

Molecular Weight

397.4 g/mol

IUPAC Name

2-hydroxy-N-(2-nitrophenyl)-11H-benzo[a]carbazole-3-carboxamide

InChI

InChI=1S/C23H15N3O4/c27-21-12-16-13(9-10-15-14-5-1-2-6-18(14)24-22(15)16)11-17(21)23(28)25-19-7-3-4-8-20(19)26(29)30/h1-12,24,27H,(H,25,28)

InChI Key

ANLRCWOABQTLDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=CC(=C(C=C4C=C3)C(=O)NC5=CC=CC=C5[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.